(2-Amino-5-methylphenyl)phosphonic acid
Overview
Description
(2-Amino-5-methylphenyl)phosphonic acid is an organic compound with the molecular formula C7H10NO3P. It is a derivative of phosphonic acid, where the phosphonic acid group is attached to a benzene ring substituted with an amino group and a methyl group.
Mechanism of Action
Target of Action
The primary target of (2-Amino-5-methylphenyl)phosphonic acid is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .
Mode of Action
This compound acts as a selective NMDA receptor antagonist . It competitively inhibits the ligand (glutamate) binding site of NMDA receptors . This means it binds to the same site as the neurotransmitter glutamate, preventing glutamate from activating the receptor .
Biochemical Pathways
By inhibiting the nmda receptor, it likely impacts the glutamatergic system, which plays a crucial role in neural activation and synaptic transmission .
Result of Action
By inhibiting the NMDA receptor, this compound can modulate neural activity and synaptic transmission . This can have various effects at the molecular and cellular level, potentially influencing processes such as learning and memory .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability can be affected by storage conditions . It is recommended to keep it in a dark place, sealed, and at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-methylphenyl)phosphonic acid typically involves the reaction of 2-amino-5-methylphenol with phosphorous acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and requires controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing impurities .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-5-methylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The phosphonic acid group can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alcohols and alkyl halides are used in the presence of catalysts.
Major Products: The major products formed from these reactions include nitro derivatives, amines, esters, and other substituted phosphonic acids .
Scientific Research Applications
(2-Amino-5-methylphenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Comparison with Similar Compounds
- (2-Amino-5-methylphenyl)phosphonic acid
- (2-Amino-4-methylphenyl)phosphonic acid
- (2-Amino-6-methylphenyl)phosphonic acid
- (2-Amino-3-methylphenyl)phosphonic acid
Comparison: While these compounds share a similar core structure, the position of the methyl group on the benzene ring can significantly influence their chemical properties and reactivity. This compound is unique due to its specific substitution pattern, which can affect its binding affinity to enzymes and its overall biological activity .
Properties
IUPAC Name |
(2-amino-5-methylphenyl)phosphonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO3P/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEPUKFABWDABK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)P(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293099 | |
Record name | (2-amino-5-methylphenyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69675-98-5 | |
Record name | NSC87208 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87208 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-amino-5-methylphenyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-amino-5-methylphenyl)phosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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